molecular formula C21H25NO5S B11502729 Methyl (4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)acetate

Methyl (4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)acetate

Cat. No.: B11502729
M. Wt: 403.5 g/mol
InChI Key: ROORAKWIEMCAMC-UHFFFAOYSA-N
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Description

Methyl (4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)acetate is an organic compound with the molecular formula C21H25NO5S . This compound is characterized by its complex structure, which includes a sulfonyl group, a phenoxy group, and a cyclohexylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)acetate typically involves multiple steps. One common method involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 4-aminophenol to form an intermediate sulfonamide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl (4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxy group may also play a role in binding to specific sites on enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the sulfonyl group provides strong binding interactions with biological targets.

Properties

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 2-[4-[(4-cyclohexylphenyl)sulfonylamino]phenoxy]acetate

InChI

InChI=1S/C21H25NO5S/c1-26-21(23)15-27-19-11-9-18(10-12-19)22-28(24,25)20-13-7-17(8-14-20)16-5-3-2-4-6-16/h7-14,16,22H,2-6,15H2,1H3

InChI Key

ROORAKWIEMCAMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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